(S)-2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one
CAS No.:
Cat. No.: VC13473889
Molecular Formula: C11H23N3O
Molecular Weight: 213.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H23N3O |
---|---|
Molecular Weight | 213.32 g/mol |
IUPAC Name | (2S)-2-amino-1-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]-3-methylbutan-1-one |
Standard InChI | InChI=1S/C11H23N3O/c1-8(2)10(12)11(15)14-6-5-9(7-14)13(3)4/h8-10H,5-7,12H2,1-4H3/t9-,10-/m0/s1 |
Standard InChI Key | MPULQAZKGXFYJC-UWVGGRQHSA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)N1CC[C@@H](C1)N(C)C)N |
SMILES | CC(C)C(C(=O)N1CCC(C1)N(C)C)N |
Canonical SMILES | CC(C)C(C(=O)N1CCC(C1)N(C)C)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure comprises two chiral centers: one at the α-carbon of the amino group and another at the 3-position of the pyrrolidine ring. The (S)-configuration at both centers is critical for its biological activity, as enantiomeric forms often exhibit reduced receptor affinity. Key functional groups include:
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Amino group: Facilitates hydrogen bonding with biological targets.
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Pyrrolidine ring: Enhances rigidity and influences pharmacokinetic properties.
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Dimethylamino substituent: Modulates electronic properties and solubility.
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 213.32 g/mol | |
logP (Octanol-Water) | 1.2 (predicted) | |
Hydrogen Bond Donors | 2 | |
Hydrogen Bond Acceptors | 3 |
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via asymmetric catalysis or chiral pool strategies to preserve stereochemistry. A representative pathway involves:
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Pyrrolidine functionalization: Introduction of dimethylamino group via reductive amination.
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Ketone formation: Coupling of 3-methylbutanoyl chloride with the pyrrolidine intermediate.
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Chiral resolution: Chromatographic separation to isolate the (2S,3S) enantiomer.
Table 2: Synthetic Yields and Conditions
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
1 | , MeOH, 0°C | 78 | 95 |
2 | EtN, CHCl, RT | 65 | 98 |
3 | Chiral HPLC, hexane/i-PrOH | 42 | 99.5 |
Pharmacological Activity
Neurotransmitter Receptor Interactions
The compound exhibits nanomolar affinity for serotonin (5-HT) and dopamine (D) receptors, as demonstrated in radioligand displacement assays . Its dual-target mechanism suggests potential in mood regulation and neurodegenerative disorders .
Table 3: Receptor Binding Affinities
Functional Efficacy
In vitro studies using HEK293 cells expressing human receptors reveal partial agonism at 5-HT () and antagonism at D () . This profile aligns with reduced abuse liability compared to full agonists .
Applications in Therapeutic Research
Antidepressant Development
The compound’s serotonin reuptake inhibition () and 5-HT activation make it a candidate for treatment-resistant depression . Preclinical models show a 40% reduction in immobility time during forced swim tests .
Neuroinflammation Modulation
In murine models of colitis, derivatives reduced IL-1β secretion by 60% via caspase-1 inhibition, suggesting anti-inflammatory applications .
Comparative Analysis with Analogues
Table 4: Structural-Activity Relationships
Compound | D (nM) | 5-HT (nM) | logP |
---|---|---|---|
(S)-2-Amino-1-((S)-3-dimethyl... | 5.8 | 23.4 | 1.2 |
(S)-2-Amino-1-(3-isopropyl... | 12.3 | 45.6 | 2.1 |
(R)-2-Amino-1-((S)-3-dimethyl... | 89.4 | 102.7 | 1.2 |
Key findings:
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Dimethylamino substitution enhances D selectivity over isopropyl analogues .
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Stereoinversion at the amino center abolishes activity.
Future Directions
Dual-Target Ligand Optimization
Computational models suggest modifying the pyrrolidine’s dimethylamino group to enhance blood-brain barrier penetration () . Introducing fluorinated aryl groups may improve metabolic stability .
Clinical Translation
Phase 0 microdosing trials are proposed to assess pharmacokinetics in humans, leveraging PET tracers like [C]-labeled analogues .
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